molecular formula C23H23ClN2O2 B5025165 N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide

N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide

Cat. No. B5025165
M. Wt: 394.9 g/mol
InChI Key: MDEYQNQARYTISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide, also known as JNJ-17203212, is a small molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli such as heat, protons, and capsaicin. It is involved in the transmission of pain signals and plays a role in various physiological processes such as thermoregulation and inflammation. JNJ-17203212 has been extensively studied for its potential therapeutic applications in pain management and other related disorders.

Mechanism of Action

N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide is a selective antagonist of the TRPV1 ion channel. It binds to the channel and prevents its activation by various stimuli such as heat and capsaicin. By blocking the TRPV1 channel, this compound reduces the transmission of pain signals and thereby reduces pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been shown to reduce the expression of various pain-related genes in the spinal cord. This compound also has anxiolytic and antidepressant effects, which may be related to its ability to modulate the activity of the TRPV1 channel.

Advantages and Limitations for Lab Experiments

N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the TRPV1 channel, which makes it a useful tool for studying the role of the channel in various physiological processes. Additionally, it has been shown to be effective in reducing pain in various animal models, which makes it a useful tool for studying pain mechanisms. However, this compound has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. Additionally, it has a short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, this compound may have potential therapeutic applications in other disorders such as anxiety, depression, and gastrointestinal disorders, which warrant further investigation.

Synthesis Methods

N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide can be synthesized using a multistep synthetic process that involves the reaction of various reagents such as 3-chlorobiphenyl, 3-furylcarboxaldehyde, and 4-piperidone. The final product is obtained through purification and isolation techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(3'-chloro-3-biphenylyl)-1-(3-furylmethyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management. It has been shown to be effective in reducing pain in various animal models of inflammatory and neuropathic pain. Additionally, it has been studied for its potential use in the treatment of other disorders such as anxiety, depression, and gastrointestinal disorders.

properties

IUPAC Name

N-[3-(3-chlorophenyl)phenyl]-1-(furan-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2/c24-21-5-1-3-19(13-21)20-4-2-6-22(14-20)25-23(27)18-7-10-26(11-8-18)15-17-9-12-28-16-17/h1-6,9,12-14,16,18H,7-8,10-11,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEYQNQARYTISJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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